1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE
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Overview
Description
1-Azocanyl(5-bromo-2-thienyl)methanone is a chemical compound with the molecular formula C12H16BrNOS It is known for its unique structure, which includes a brominated thiophene ring and an azocane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azocanyl(5-bromo-2-thienyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with azocane in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
1-Azocanyl(5-bromo-2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-Azocanyl(5-bromo-2-thienyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-Azocanyl(5-bromo-2-thienyl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The azocane moiety may also play a role in modulating the compound’s biological effects. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-thienyl)(piperazino)methanone: Similar structure but with a piperazine ring instead of an azocane ring.
(5-Bromo-2-thienyl)(morpholino)methanone: Contains a morpholine ring instead of an azocane ring.
Uniqueness
1-Azocanyl(5-bromo-2-thienyl)methanone is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated thiophene derivatives and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
azocan-1-yl-(5-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMVSTYACZSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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